

Physicochemical Properties of 1,3-Bis(4-methylphenyl)adamantane: A Technical Overview

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Compound of Interest

Compound Name: 1,3-Bis(4-methylphenyl)adamantane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of **1,3-Bis(4-methylphenyl)adamantane** (also known as 1,3-Di-p-tolyladamantane). Due to the limited availability of experimental data for this specific compound, this document combines predicted values with a broader discussion of the well-established characteristics of the adamantane core, offering a valuable resource for researchers and professionals in drug development and materials science.

Core Physicochemical Data

The following table summarizes the predicted physicochemical properties for **1,3-Bis(4-methylphenyl)adamantane**. These values, derived from computational models, offer a preliminary assessment of the compound's behavior.

| Property | Value | Source |
|------------------------------|---------------------------------|--------|
| Molecular Formula | C ₂₄ H ₂₈ | |
| Molecular Weight | 316.488 g/mol | |
| CAS Number | 65756-27-6 | |
| Density (Predicted) | 1.1 ± 0.1 g/cm ³ | |
| Boiling Point (Predicted) | 442.6 ± 30.0 °C at 760 mmHg | |
| Flash Point (Predicted) | 248.5 ± 15.3 °C | |
| LogP (Predicted) | 7.85 | |
| Vapour Pressure (Predicted) | 0.0 ± 0.5 mmHg at 25°C | |
| Refractive Index (Predicted) | 1.610 | |

Structural and Spectroscopic Properties

While specific experimental spectroscopic data for **1,3-Bis(4-methylphenyl)adamantane** is not readily available in the public domain, the structural characteristics of the adamantane cage are well-understood. The adamantane moiety, a rigid and sterically demanding diamondoid structure, imparts unique properties to its derivatives.^[1] It consists of three fused cyclohexane rings in a chair conformation.^[2]

The introduction of two 4-methylphenyl (p-tolyl) groups at the 1 and 3 positions of the adamantane core is expected to significantly influence its overall properties, particularly its lipophilicity and potential for intermolecular interactions such as C-H⋯π interactions.

Experimental Protocols for Physicochemical Characterization

For researchers seeking to experimentally determine the properties of **1,3-Bis(4-methylphenyl)adamantane** or its analogues, the following general protocols can be employed.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid is using a melting point apparatus.



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Workflow for Melting Point Determination.

Determination of Solubility

The solubility of a compound in various solvents can be determined through equilibrium solubility experiments.



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Workflow for Solubility Determination.

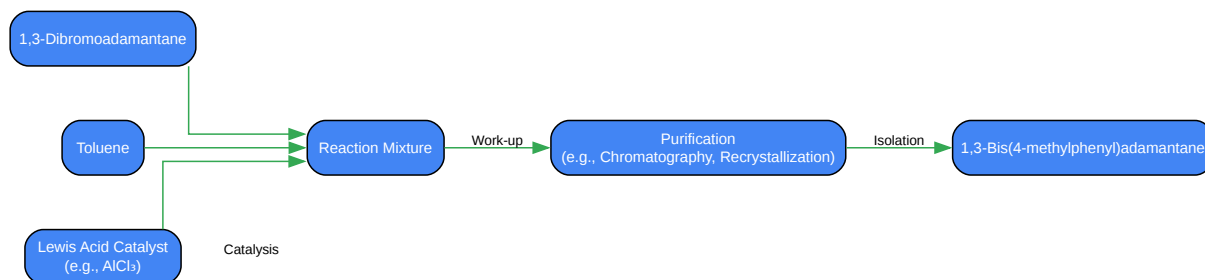
Spectroscopic Analysis

Standard spectroscopic techniques are essential for structural elucidation and characterization.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For adamantane derivatives, the rigid framework often leads to well-resolved signals.
- **Mass Spectrometry (MS):** This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.
- **Infrared (IR) Spectroscopy:** IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Synthesis Pathway

A plausible synthetic route to **1,3-Bis(4-methylphenyl)adamantane** can be conceptualized through a Friedel-Crafts-type reaction.



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*Generalized Synthesis Pathway for **1,3-Bis(4-methylphenyl)adamantane**.*

Conclusion

1,3-Bis(4-methylphenyl)adamantane is a molecule of interest due to its unique structural features, combining the rigid adamantane core with aromatic substituents. While experimental data on its physicochemical properties are scarce, computational predictions provide a useful starting point for further investigation. The experimental protocols and synthetic considerations outlined in this guide are intended to facilitate future research and a deeper understanding of this compound's characteristics for potential applications in medicinal chemistry and materials science.

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